3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
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Overview
Description
3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one is a complex organic compound with a unique structure that combines elements of benzene, chromene, and oxazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include chlorinated aromatic compounds, ethylating agents, and various catalysts to facilitate ring closure and functional group transformations .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Common in aromatic compounds, where substituents on the benzene ring can be replaced with other groups.
Common Reagents and Conditions
Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 11-Chloro-3-[2-(3-fluorophenyl)ethyl]-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-e][1,3]oxazin-6(7H)-one
- 3-[2-(4-Chlorophenyl)ethyl]-6-oxo-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-3-ium .
Uniqueness
What sets 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one apart from similar compounds is its specific structural arrangement, which may confer unique biological activities and chemical reactivity. Its combination of benzene, chromene, and oxazine rings provides a versatile scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C23H18ClNO3 |
---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
3-[2-(4-chlorophenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
InChI |
InChI=1S/C23H18ClNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h1-10H,11-14H2 |
InChI Key |
UQRVGWUOEYCASE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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